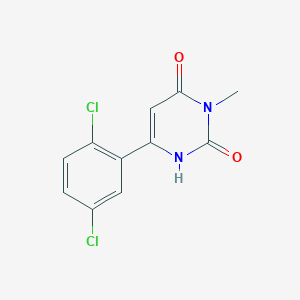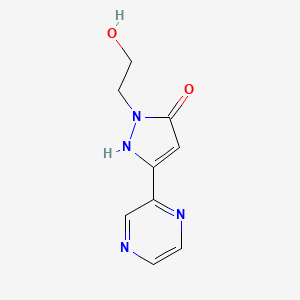
6-(2,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
The compound is a derivative of pyrimidinedione, which is a class of compounds that includes barbiturates, a type of drugs historically used as sedatives. The dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions, which could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of such a compound would likely involve a pyrimidinedione core, with a dichlorophenyl group and a methyl group attached at different positions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the dichlorophenyl group and the pyrimidinedione core. For instance, the chlorine atoms might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl and methyl groups .科学的研究の応用
Pharmaceutical Research: Anticancer Properties
This compound has been studied for its potential anticancer properties. In particular, derivatives of this chemical structure have shown cytotoxic activity against various human cancer cell lines . This includes triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and pancreatic adenocarcinoma. The compound’s ability to inhibit the growth of these cancer cells makes it a promising candidate for further drug development and cancer treatment research.
Chemical Industry: Isocyanate Production
Isocyanates are a family of highly reactive chemicals used in the production of polyurethane foams, elastomers, and coatings. The dichlorophenyl group within the compound can be utilized to synthesize specialized isocyanates with unique properties for industrial applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2,5-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUALBCBBERAYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1484041.png)





![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)


![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)